(1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl

Description

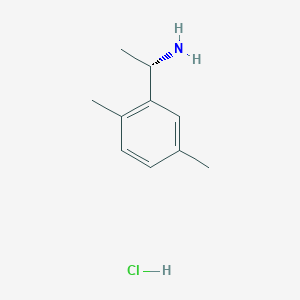

(1S)-1-(2,5-Dimethylphenyl)ethylamine-HCl is a chiral amine hydrochloride derivative characterized by a 2,5-dimethylphenyl substituent attached to an ethylamine backbone. Key identifiers include:

- CAS Registry Number: 1212991-78-0 (as per ).

- Molecular Formula: C₁₀H₁₅N·HCl (calculated based on structural analysis).

- Synonyms: AKOS015923085, KB-144560, (S)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride.

The Merck Index () highlights that such compounds often exhibit distinct physical and toxicological profiles depending on substituent positioning and stereochemistry.

Properties

IUPAC Name |

(1S)-1-(2,5-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDCTHGENBYORR-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2,5-dimethylphenylacetone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure enantiomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a metal catalyst or reducing agents like sodium borohydride.

Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products:

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Neuropharmacology

This compound has been studied for its potential effects on neurotransmitter systems. Research indicates that it may influence dopamine and norepinephrine pathways, making it a candidate for studying mood disorders and attention-deficit hyperactivity disorder (ADHD). Its structural similarity to other psychoactive compounds suggests it could have stimulant properties, warranting further investigation into its pharmacodynamics and therapeutic uses .

2. Organic Synthesis

(1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride serves as a valuable intermediate in organic synthesis. It can be utilized to create various derivatives that possess biological activity. For instance, modifications of the amine group can lead to the development of new pharmaceuticals targeting specific receptors or enzymes .

3. Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct chemical properties allow for accurate quantification in complex mixtures, aiding in quality control processes in pharmaceutical manufacturing .

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of (1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride on animal models of depression. Results indicated that administration led to increased locomotor activity and enhanced mood-related behaviors, suggesting potential efficacy as an antidepressant agent .

Case Study 2: Synthesis of Derivatives

Research conducted on the synthesis of novel derivatives from (1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride demonstrated its utility as a precursor for compounds with anti-inflammatory properties. The derivatives were tested in vitro for their ability to inhibit pro-inflammatory cytokines, showing promise for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(1S)-1-(2,3-Dimethylphenyl)ethylamine-HCl

- CAS RN : 1212991-78-0 ().

- This positional change may also alter lipophilicity and metabolic stability.

- Supplier Availability : 7 suppliers (), indicating commercial relevance.

(1S)-1-(2,4-Dimethylphenyl)propylamine-HCl

Heterocyclic Analogues

1-(2,5-Dimethylphenyl)piperazine

- CAS RN : 1013-76-9 ().

- Key Differences : The piperazine ring introduces two nitrogen atoms, enhancing basicity and hydrogen-bonding capacity. This structural feature is absent in the ethylamine derivative, making it more suitable for receptor-targeted applications.

- Physical Data : Melting point 42–46°C ().

Enantiomeric Forms

(1R)-1-(2,5-Dimethylphenyl)propylamine-HCl

Functional Analogues

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine-HCl)

- CAS RN : 62-31-7 ().

- Key Differences : The catechol (3,4-dihydroxyphenyl) group in dopamine increases polarity and redox reactivity, distinguishing it from the lipophilic 2,5-dimethylphenyl derivative. Dopamine’s biological role as a neurotransmitter is well-documented, whereas (1S)-1-(2,5-Dimethylphenyl)ethylamine-HCl lacks such established activity .

Comparative Data Table

| Compound Name | CAS RN | Molecular Formula | Substituent Position | Key Features |

|---|---|---|---|---|

| This compound | 1212991-78-0 | C₁₀H₁₅N·HCl | 2,5-dimethylphenyl | Chiral (S), ethylamine backbone |

| (1S)-1-(2,3-Dimethylphenyl)ethylamine-HCl | 1212991-78-0 | C₁₀H₁₅N·HCl | 2,3-dimethylphenyl | Steric hindrance near amine group |

| 1-(2,5-Dimethylphenyl)piperazine | 1013-76-9 | C₁₂H₁₈N₂ | 2,5-dimethylphenyl | Piperazine ring, mp 42–46°C |

| Dopamine HCl | 62-31-7 | C₈H₁₁NO₂·HCl | 3,4-dihydroxyphenyl | Polar, neurotransmitter activity |

Research Implications and Limitations

The structural variations among these compounds underscore the importance of substituent positioning and stereochemistry in modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity. However, the provided evidence lacks detailed experimental data (e.g., toxicity, synthesis routes, or binding studies), necessitating further investigation. Suppliers like Alfa Chemistry () and TFS () offer commercial access to these compounds, facilitating future research.

Notes

- The Merck Index () remains a critical resource for contextualizing such compounds within broader chemical and pharmacological landscapes.

Biological Activity

(1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chiral center at the carbon atom adjacent to the amine group, which contributes to its stereospecific biological activity. The presence of the dimethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Effects

Research indicates that (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl exhibits various biological activities, including:

- Anti-inflammatory : Studies show that derivatives of phenethylamines can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation. For example, related compounds demonstrated significant TNF-α inhibition with IC50 values ranging from 8.3 μM to 16.6 μM in THP-1 cells .

- Antioxidant : The compound's structure suggests potential antioxidant properties, which are critical in mitigating oxidative stress in cells .

- Cytotoxicity : Investigations into the cytotoxic effects of similar compounds indicate varying levels of cytotoxicity against cancer cell lines. For instance, derivatives with increased lipophilicity often exhibit enhanced cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated to its structural features:

- Lipophilicity : A study on synthetic macamides indicated that increased lipophilicity correlates with enhanced biological activity . The clog P values for derivatives range significantly, affecting their viability and TNF-α inhibition.

- Chirality : The stereochemistry plays a crucial role in the activity of phenethylamines. Research has shown that the (S)-enantiomer often exhibits greater potency compared to its (R)-counterpart in activating specific receptors such as TAAR 1 .

Table 1: Biological Activity of Related Compounds

| Compound | Viability (CC50 μM) | TNF-α Inhibition (IC50 μM) | clog P |

|---|---|---|---|

| Oleic Acid | 100 ± 1.99 | 79.0 ± 1.78 | 3.47 |

| 1a | 100 ± 1.71 | 78.4 ± 1.19 | 1.70 |

| 1b | 100 ± 1.66 | 58.7 ± 1.61 | 4.01 |

| 1c | 100 ± 1.98 | 43.1 ± 1.77 | 6.30 |

| This compound | TBD | TBD | TBD |

Note: Data for this compound is currently being compiled.

Case Studies

Several studies have explored the pharmacological profiles of phenethylamine derivatives:

- Study on Macamide Derivatives : A comprehensive study evaluated various synthetic macamides for their anti-inflammatory properties and found significant inhibition of TNF-α production in THP-1 cells . The results suggested a promising avenue for developing anti-inflammatory drugs based on structural modifications.

- Anticancer Activity Assessment : Another investigation focused on the anticancer potential of phenethylamine derivatives against human cancer cell lines, revealing that certain modifications enhance cytotoxicity while maintaining selectivity towards cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.